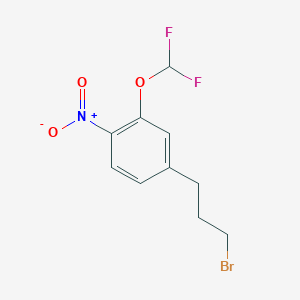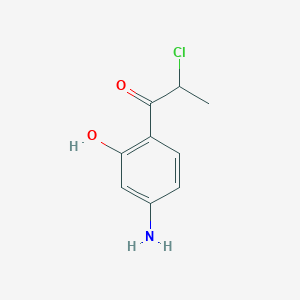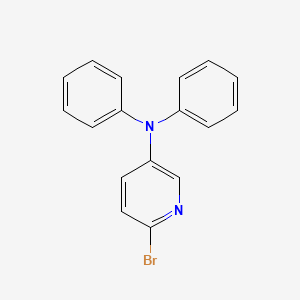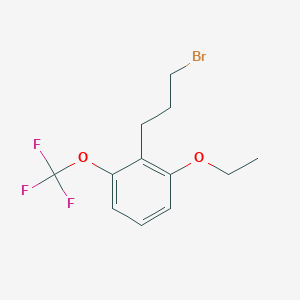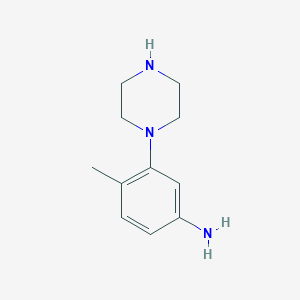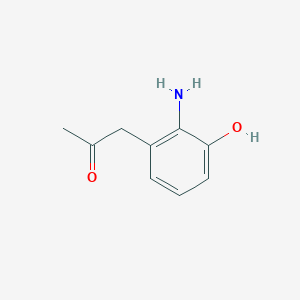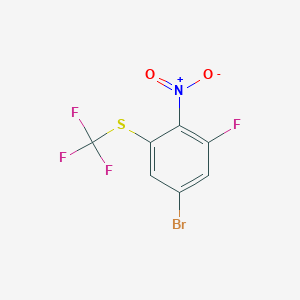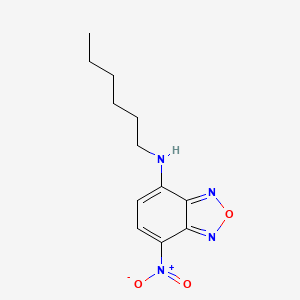![molecular formula C14H19NO4 B14052615 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with a benzoic acid derivative. Common reagents used in this synthesis include diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the side chain can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid: Similar structure but with a different side chain.
tert-butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride: Similar Boc-protected amino acid structure.
Uniqueness
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amino acid side chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-[(2S)-3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
FBAMWHCVNBCAPV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


